trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid is a complex organic compound notable for its unique structural features, including a cyclopentane ring, a heptanoic acid chain, and a phenyl group substituted with a hydroxyhexyl chain. The compound has the chemical identifier 148436-63-9 and is classified under organic compounds, specifically within the category of fatty acids and their derivatives. It is of interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid typically involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular structure of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid can be described as follows:
The molecular formula can be represented as , indicating a relatively large organic molecule with multiple functional groups that contribute to its chemical reactivity and interactions.
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid undergoes various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential for modification to enhance biological activity.
The mechanism of action for trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid involves its interaction with specific molecular targets, including enzymes or receptors. Key aspects include:
Research into its exact pathways is ongoing, but preliminary studies suggest it may play a role in regulating prostanoid synthesis or other lipid-mediated signaling pathways.
The physical and chemical properties of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid are crucial for understanding its behavior in various environments:
These properties influence its applications in pharmaceuticals and other fields.
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid has potential applications in various scientific fields:
Prostanoid receptors are systematically classified based on their primary endogenous ligands into five fundamental types: DP (PGD₂-sensitive), EP (PGE₂-sensitive), FP (PGF₂α-sensitive), IP (PGI₂-sensitive), and TP (TxA₂-sensitive). The EP receptor family exhibits particularly complex signaling and is subdivided into four distinct subtypes (EP1, EP2, EP3, EP4) with diverse functions and downstream signaling pathways. The functional diversity of these receptors stems from their differential coupling to intracellular signaling mechanisms:
Table 1: Prostanoid Receptor Classification and Signaling Mechanisms
Receptor Type | Primary Endogenous Ligand | Signaling Pathway | Selective Agonists | Selective Antagonists |
---|---|---|---|---|
DP1 | PGD₂ | ↑ cAMP | BW245C | - |
EP1 | PGE₂ | Ca²⁺ mobilization | 17-phenyl trinor PGE₂ | SC-19220, ONO-8713 |
EP2 | PGE₂ | ↑ cAMP | Butaprost, ONO-AE1-259 | PF-04418948 |
EP3 | PGE₂ | ↓ cAMP | Sulprostone, ONO-AE-248 | L-798106 |
EP4 | PGE₂ | ↑ cAMP | ONO-AE1-329 | ONO-AE3-208, CJ-042794 |
FP | PGF₂α | Ca²⁺ mobilization | Fluprostenol | - |
IP | PGI₂ | ↑ cAMP | Cicaprost, Iloprost | - |
TP | TxA₂ | Ca²⁺ mobilization | U46619 | SQ29548, Ramatroban |
The development of receptor-specific ligands like trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid addresses the need for precise pharmacological tools to dissect these complex signaling pathways. Its structural framework incorporates features designed for EP receptor selectivity, particularly targeting the EP3 subtype where it functions as a potent agonist [5]. The molecular architecture of this compound reflects rational modifications to the native prostanoid structure, balancing receptor affinity with metabolic stability through strategic chemical substitutions.
The evolution of synthetic prostanoid analogs represents a compelling chapter in medicinal chemistry, driven by the therapeutic potential of prostaglandin signaling modulation coupled with the inherent metabolic instability of native compounds. Early research focused on structural preservation of the cyclopentane ring and carboxylic acid functionality while modifying side chains to enhance receptor selectivity and prolong biological activity. The discovery that modifications at the ω-chain significantly influenced receptor subtype specificity catalyzed extensive exploration of phenyl-substituted analogs [5].
During the late 1980s and early 1990s, systematic structure-activity relationship (SAR) studies identified that introduction of aryl groups at the C-1 position of the ω-chain yielded compounds with improved selectivity for EP receptors over other prostanoid receptor types. This period witnessed the development of AH13205 as a research tool specifically designed for EP3 receptor characterization. Its structure incorporates a para-substituted phenyl ring with a 1-hydroxyhexyl extension, a feature that distinguished it from earlier phenyl-substituted prostaglandins like 17-phenyl trinor PGE₂. The hydroxyhexyl moiety represented a strategic balance between hydrophobic bulk and hydrogen-bonding capacity, factors recognized as critical for receptor interaction [5].
The heptanoic acid chain in AH13205 also reflects deliberate design innovation. Compared to the pentanoic acid chain of natural PGE₂, the extended heptanoic acid backbone potentially enhances resistance to β-oxidation while maintaining the appropriate spatial orientation of the carboxylic acid group for interaction with basic residues in the receptor binding pocket. This structural element aligns with research on other heptanoic acid derivatives in medicinal chemistry, where such chains were known to confer favorable metabolic stability while retaining biological activity [2] [4]. The compound emerged during a period when pharmaceutical research increasingly focused on developing subtype-selective prostanoid modulators rather than broad-spectrum analogs, marking a significant advancement in prostanoid pharmacology.
The molecular architecture of AH13205 exemplifies rational design principles applied to prostanoid receptor modulation. Its structure incorporates three key domains that collectively determine receptor affinity, selectivity, and metabolic stability:
Cyclopentane Core with Oxo Group: The central five-membered ring provides the structural scaffold analogous to natural prostaglandins. The 5-oxo (ketone) group at position 1 influences ring conformation and serves as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the receptor binding pocket. The trans configuration of substituents at positions 2 and 3 generates a specific three-dimensional orientation critical for receptor recognition [5].
Hydroxyhexyl-Substituted Phenyl Ring: Positioned at C-2 of the cyclopentane ring, the trans-4-(1-hydroxyhexyl)phenyl moiety constitutes the compound's ω-chain. The hydroxyhexyl extension provides both hydrophobic bulk from the hexyl chain and a hydrogen-bonding group via the hydroxyl. This bifunctional design likely enables simultaneous interaction with hydrophobic receptor pockets and formation of hydrogen bonds with polar residues. The para position of this substituent optimizes spatial orientation relative to the cyclopentane core [5].
Heptanoic Acid Chain: The α-chain extending from C-3 of the cyclopentane ring terminates in a carboxylic acid group essential for receptor binding through ionic interaction with basic amino acid residues. The seven-carbon chain length represents a strategic extension beyond natural prostaglandins' pentanoic acid chains. This design enhances hydrophobic interactions with receptor domains while conferring resistance to β-oxidation metabolism observed in shorter-chain analogs. The heptanoic acid structure aligns with known metabolic stability patterns of medium-chain fatty acid derivatives [2] [4].
Table 2: Structure-Function Relationships of AH13205 Domains
Structural Domain | Key Features | Functional Role | Receptor Interaction |
---|---|---|---|
Cyclopentane Core | 5-oxo group; trans configuration | Molecular scaffold orientation | Hydrogen bonding via oxo group; spatial positioning of substituents |
4-(1-Hydroxyhexyl)phenyl | Aromatic ring; C6 aliphatic chain; terminal hydroxyl | Hydrophobic anchoring; hydrogen bonding | Hydrophobic pocket interaction; hydrogen bonding network formation |
Heptanoic Acid Chain | 7-carbon aliphatic chain; terminal carboxylate | Ionic interaction; metabolic stability | Salt bridge formation with basic residues; resistance to β-oxidation |
The hydrophilic-lipophilic balance of AH13205 deserves particular attention. Unlike naturally occurring prostaglandins that possess polar hydroxyl groups at positions 11 and 15, AH13205 features only a single hydroxyl group within its hydroxyhexyl substituent. This design reduces overall polarity while strategically positioning the hydroxyl group for specific receptor interactions. The log partition coefficient (log P) of this compound reflects moderate lipophilicity, sufficient for membrane penetration while maintaining aqueous solubility necessary for in vivo distribution. This balance aligns with physicochemical properties observed in other therapeutically effective prostanoid analogs developed for ocular and vascular applications [4] [6].
Pharmacological characterization confirms that AH13205 functions as a selective EP3 receptor agonist, leveraging its structural features to preferentially activate this receptor subtype. The hydroxyhexylphenyl moiety appears particularly crucial for EP3 selectivity, as modification of this domain significantly reduces binding affinity. Molecular modeling suggests this region interacts with hydrophobic subpockets within the EP3 receptor's ligand-binding domain that differ from corresponding regions in other EP subtypes. Additionally, the heptanoic acid chain maintains the appropriate distance between the carboxylic acid and the cyclopentane core for optimal interaction with EP3 receptor recognition sites, while its length may hinder accommodation by the binding pockets of other prostanoid receptors [5].
Table 3: Key Synthetic Prostanoid Analogs and Structural Features
Compound Name | Receptor Target | Structural Features | Key Modifications from Natural Prostanoids |
---|---|---|---|
AH13205 | EP3 agonist | trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid | 4-(1-Hydroxyhexyl)phenyl ω-chain; Heptanoic acid α-chain |
Butaprost | EP2 agonist | 4-[(1R,2R,3R)-3-Hydroxy-2-[(E)-(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]butanoic acid | Truncated α-chain; Methyl branching in ω-chain |
Sulprostone | EP3/EP1 agonist | (Z)-7-[(1R,2R,3R,5S)-3-Hydroxy-2-[(E)-(3R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | 4-Hydroxy-4-methyloctenyl ω-chain |
Fluprostenol | FP agonist | (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | Trifluoromethylphenoxy extension |
Cicaprost | IP agonist | 5-[(E)-(1S,5S,6R,7R)-7-Hydroxy-6-[(E)-(3S,4RS)-3-hydroxy-4-methyloct-1-enyl]]bicyclo[3.3.0]oct-3-ylidene]pentanoic acid | Bicyclic core structure |
The development of AH13205 exemplifies how rational structural modification of the prostaglandin scaffold can yield compounds with improved receptor selectivity profiles. Its design preserves essential pharmacophoric elements while incorporating novel substituents that enhance interaction with specific receptor subtypes. This molecule remains an important pharmacological tool for understanding EP3 receptor function and continues to inform the development of newer generation prostanoid modulators with refined selectivity and optimized therapeutic profiles [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7